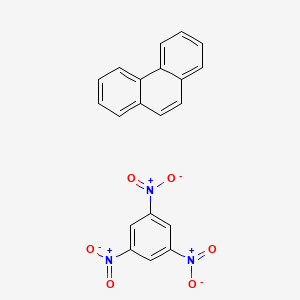![molecular formula C11H8N4 B14741362 Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile CAS No. 6295-83-6](/img/structure/B14741362.png)
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its bicyclic structure. The compound’s molecular formula is C11H6N4, and it has a molecular weight of 194.1921 g/mol . This compound is notable for its stability and the presence of four cyano groups attached to the bicyclic framework, making it an interesting subject for various chemical studies.
准备方法
The synthesis of Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with tetracyanoethylene under controlled conditions can yield the desired compound . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
化学反应分析
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the cyano groups are converted to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers due to its stability and unique structural properties
作用机制
The mechanism of action of Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile involves its interaction with various molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in multiple pathways. For example, in biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
相似化合物的比较
Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different ring structure and are studied for their high-energy density properties.
Norbornane derivatives: These compounds share the bicyclic framework but have different substituents, leading to varied chemical and physical properties .
The uniqueness of this compound lies in its four cyano groups, which impart distinct reactivity and stability compared to other similar compounds.
属性
CAS 编号 |
6295-83-6 |
|---|---|
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-4-10(5-13)8-1-2-9(3-8)11(10,6-14)7-15/h8-9H,1-3H2 |
InChI 键 |
NOCISPHYYOGDFS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C(C2(C#N)C#N)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


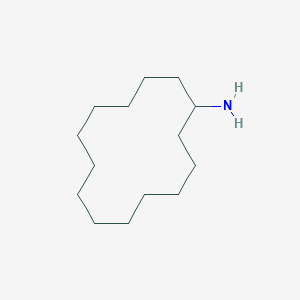
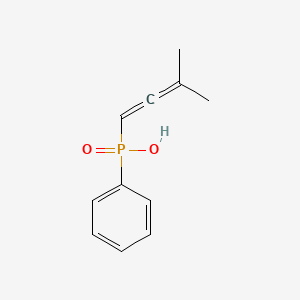
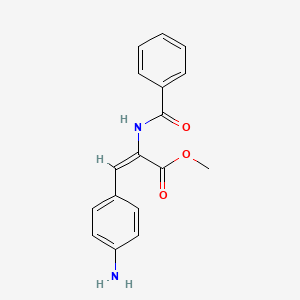
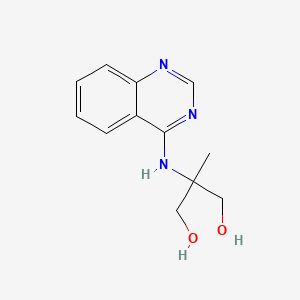
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
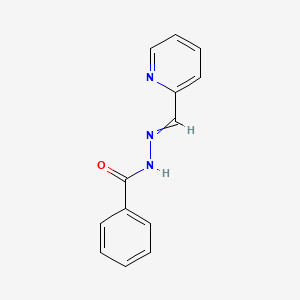
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

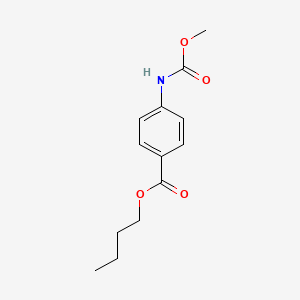
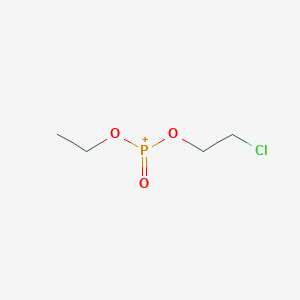
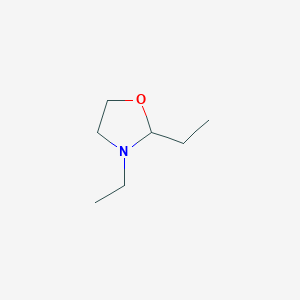
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
